4-Chloro-6-nitroquinazoline

Overview

Description

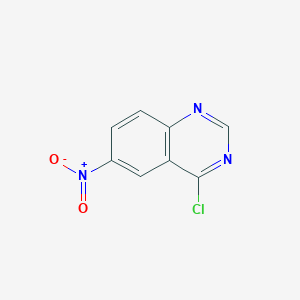

4-Chloro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of chlorine and nitro groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

4-Chloro-6-nitroquinazoline is an intermediate in the preparation of anticancer agents and enzyme inhibitors . It is primarily targeted towards tyrosine kinase inhibitors (TKIs) . TKIs are a type of enzyme inhibitor that specifically block the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibition of these enzymes ultimately leads to the control of cell division and cell death .

Mode of Action

The compound interacts with its targets, the tyrosine kinases, by binding to them and inhibiting their activity . This results in the disruption of signal transduction cascades, which are crucial for various cellular processes, including cell division and cell death . By inhibiting these processes, this compound can effectively control the growth and proliferation of cancer cells .

Biochemical Pathways

This compound affects the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and represents a promising target for developing new herbicides . The compound inhibits the enzyme shikimate dehydrogenase (SDH), a key enzyme of the shikimate pathway that catalyzes the conversion of 3-dehydroshikimate to shikimate .

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis of anticancer agents and enzyme inhibitors . Therefore, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific agents it is used to synthesize .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit the growth and proliferation of cancer cells . By inhibiting tyrosine kinases, the compound disrupts crucial cellular processes, leading to controlled cell division and cell death . This makes it a valuable tool in the development of anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-nitroquinazoline typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid. The general synthetic route includes:

Condensation: 2-amino-4-chlorobenzoic acid is condensed with formamide to form 4-chloroquinazolin-2-one.

Nitration: The 4-chloroquinazolin-2-one is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position, yielding 4-chloro-6-nitroquinazolin-2-one.

Reduction: The nitro group can be reduced to an amino group if required for further modifications.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-nitroquinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon or platinum oxide in hydrogenation reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products:

Amination Products: 4-amino-6-nitroquinazoline.

Substituted Quinazolines: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-nitroquinazoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

4,7-Dichloro-6-nitroquinazoline: Similar structure with an additional chlorine atom, used in the synthesis of tyrosine kinase inhibitors.

4-Amino-6-nitroquinazoline: Formed by the reduction of 4-Chloro-6-nitroquinazoline, used in the synthesis of various pharmaceuticals.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Biological Activity

4-Chloro-6-nitroquinazoline is a member of the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chlorine atom and a nitro group at specific positions on the quinazoline ring, which significantly influence its reactivity and biological properties. The compound can be synthesized through a multi-step process involving the condensation of 2-amino-4-chlorobenzoic acid with formamide, followed by nitration to introduce the nitro group at the 6-position.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways:

- Tyrosine Kinase Inhibition : This compound acts as an inhibitor of tyrosine kinases, which are crucial in regulating cell proliferation and survival. By binding to these kinases, this compound can disrupt signaling pathways that promote cancer cell growth .

- Shikimate Pathway Interference : It has been shown to affect the shikimate pathway, which is vital for the biosynthesis of aromatic amino acids in bacteria and plants. This action suggests potential antimicrobial properties against pathogenic organisms.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance, it has been evaluated against non-small cell lung cancer (NSCLC) cells, demonstrating inhibition of growth associated with tyrosine kinase activity .

- Structure-Activity Relationship (SAR) : Modifications at different positions on the quinazoline ring have been explored to enhance potency. For example, derivatives with electron-donating groups at position 6 showed improved activity against EGFR-mutant NSCLC cells compared to their parent compounds .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent:

- Mycobacterial Activity : In vitro screening has revealed that certain derivatives possess significant anti-mycobacterial activity. These compounds were found to be more effective than their precursors, indicating that structural modifications can enhance their antimicrobial efficacy .

Case Studies and Research Findings

Properties

IUPAC Name |

4-chloro-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOSFEDULGODDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463364 | |

| Record name | 4-Chloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19815-16-8 | |

| Record name | 4-Chloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.